1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea
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Overview
Description
1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring
Preparation Methods
The synthesis of 1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclohexyl positions, leading to the formation of various substituted derivatives.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to drive the reactions efficiently .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: It can be used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea involves its interaction with specific molecular targets. The thiazolidine ring plays a crucial role in its bioactivity, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea can be compared with other thiazolidine derivatives, such as:
Thiazolidinediones: Known for their use in antidiabetic medications, these compounds share the thiazolidine ring but differ in their overall structure and specific applications.
Thiazolidin-2,4-dione: This compound is another derivative with notable antimicrobial and antioxidant properties.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea, a compound with the CAS number 1207034-35-2, has garnered attention in recent years for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H21N3O3S, with a molecular weight of 347.4 g/mol. The compound features a thiazolidine ring, which is known for its role in various biological activities, particularly in the context of diabetes and antimicrobial properties.
Property | Value |
---|---|
CAS Number | 1207034-35-2 |
Molecular Formula | C₁₇H₂₁N₃O₃S |
Molecular Weight | 347.4 g/mol |
Antimicrobial Activity
Research indicates that derivatives of thiazolidines exhibit significant antimicrobial properties. A study highlighted the effectiveness of thiazolidine derivatives against multidrug-resistant bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves targeting bacterial cell division proteins like FtsZ, which is crucial for bacterial proliferation .
Antidiabetic Potential
Thiazolidinediones (TZDs), a class of compounds related to the thiazolidine structure, are known for their role as insulin sensitizers. They act primarily through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). Recent studies have shown that compounds similar to this compound can enhance insulin sensitivity and improve glycemic control in diabetic models . For instance, one study reported that newly synthesized thiazolidinedione derivatives demonstrated promising antidiabetic activity comparable to established TZDs like rosiglitazone .
Antitumor Activity
Emerging evidence suggests that certain thiazolidine derivatives possess antitumor properties. A recent investigation into 1,3,4-oxadiazole substituted thiazolidinones revealed significant cytotoxic effects against various cancer cell lines. These compounds were found to induce apoptosis and inhibit tumor growth in vivo .
Study on Antimicrobial Efficacy
In a comparative study, a series of thiazolidine derivatives were synthesized and tested against clinical isolates of MRSA. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics like ciprofloxacin and linezolid. This suggests a potential for developing new therapeutic agents targeting resistant bacterial strains .
Evaluation of Antidiabetic Effects
In an experimental model using streptozotocin-induced diabetic mice, the administration of thiazolidine derivatives resulted in significant reductions in blood glucose levels. The compounds were also assessed for their effects on body weight gain, revealing no adverse effects typically associated with full PPAR-γ agonists .
Properties
IUPAC Name |
1-benzyl-3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-15-11-24-17(23)20(15)14-9-5-4-8-13(14)19-16(22)18-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZRDVLKQXLODR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)NCC2=CC=CC=C2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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